molecular formula C21H18N2O4 B10831545 EP3 antagonist 3

EP3 antagonist 3

Cat. No.: B10831545
M. Wt: 362.4 g/mol
InChI Key: HXVAXOYPIPUCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EP3 antagonist 3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. The use of continuous flow reactors and advanced purification methods like preparative HPLC ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

EP3 antagonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity and pharmacokinetic properties .

Scientific Research Applications

EP3 antagonist 3 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of prostaglandin receptors.

    Biology: Investigated for its role in modulating inflammatory responses and pain perception.

    Medicine: Explored as a potential therapeutic agent for conditions like overactive bladder, rheumatoid arthritis, and inflammatory bowel disease.

    Industry: Utilized in the development of new pharmaceuticals targeting the EP3 receptor

Mechanism of Action

EP3 antagonist 3 exerts its effects by binding to the E-prostanoid 3 receptor, thereby blocking the action of prostaglandin E2. This inhibition prevents the downstream signaling events that typically result in inflammation, pain, and other physiological responses. The compound’s mechanism of action involves the modulation of G-protein-coupled receptor signaling pathways, leading to changes in intracellular cyclic AMP levels and the activation of various kinases .

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

5-(6-naphthalen-2-yl-2-oxo-1H-pyridin-3-yl)-5-propan-2-yl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C21H18N2O4/c1-12(2)21(19(25)23-20(26)27-21)16-9-10-17(22-18(16)24)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,22,24)(H,23,25,26)

InChI Key

HXVAXOYPIPUCRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=O)O1)C2=CC=C(NC2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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